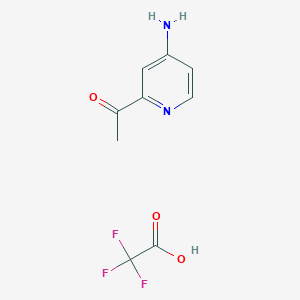
1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H9F3N2O3 and a molecular weight of 250.17 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Métodos De Preparación
The synthesis of 1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate typically involves the reaction of 1-(4-Aminopyridin-2-yl)ethanone with trifluoroacetic acid. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity.
Análisis De Reacciones Químicas
1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research involving this compound may focus on its potential therapeutic effects and its role in drug development.
Industry: It can be used in the development of new materials and in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate can be compared with similar compounds such as:
1-(2-Aminopyridin-4-yl)ethanone: This compound has a similar structure but differs in the position of the amino group on the pyridine ring.
1-(3-Aminopyridin-4-yl)ethanone: Another similar compound with the amino group located at a different position on the pyridine ring.
1-(4-Bromopyridin-2-yl)ethanone: This compound has a bromine atom instead of an amino group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9F3N2O3 |
|---|---|
Peso molecular |
250.17 g/mol |
Nombre IUPAC |
1-(4-aminopyridin-2-yl)ethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H8N2O.C2HF3O2/c1-5(10)7-4-6(8)2-3-9-7;3-2(4,5)1(6)7/h2-4H,1H3,(H2,8,9);(H,6,7) |
Clave InChI |
MSAOLWRHODYJNN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=CC(=C1)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500712.png)
![N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)acetamide](/img/structure/B12500716.png)
![6-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12500719.png)
![Ethyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500732.png)
![5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12500747.png)

![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12500751.png)
![N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide](/img/structure/B12500753.png)
![1-Tert-butyl 2,3,4,5,6-pentafluorophenyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B12500762.png)
![N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12500771.png)
![4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid](/img/structure/B12500777.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B12500785.png)
![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500792.png)

